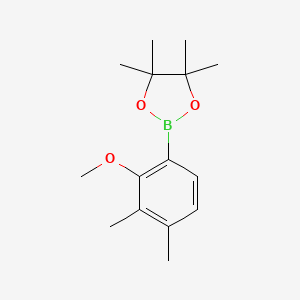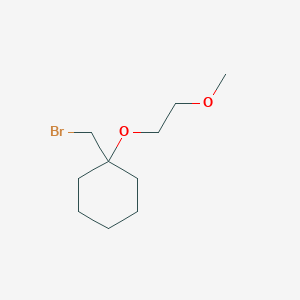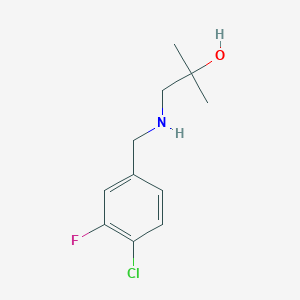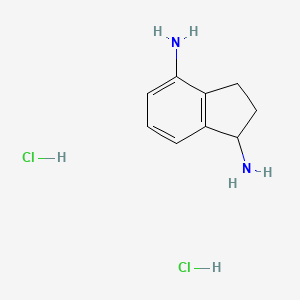
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is also known as indane 1,3-diamine hydrochloride. This compound is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of two amine groups and two chloride ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride typically involves the hydrogenation of indene derivatives. One common method includes the reduction of indene using hydrogen gas in the presence of a palladium catalyst. The resulting product is then reacted with ammonia or an amine to introduce the diamine functionality. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and amination processes. The use of high-pressure hydrogenation and optimized catalysts can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The presence of amine groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Indane: A bicyclic hydrocarbon with a similar core structure but lacking the diamine functionality.
1,2-diaminoindane: A related compound with diamine groups at different positions on the indane ring.
1,3-diaminoindane: Another similar compound with diamine groups at the 1 and 3 positions.
Uniqueness
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diamine groups at the 1 and 4 positions allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
属性
分子式 |
C9H14Cl2N2 |
|---|---|
分子量 |
221.12 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-indene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-6-7(8)4-5-9(6)11;;/h1-3,9H,4-5,10-11H2;2*1H |
InChI 键 |
SCXTZPNRRPTERJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1N)C=CC=C2N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


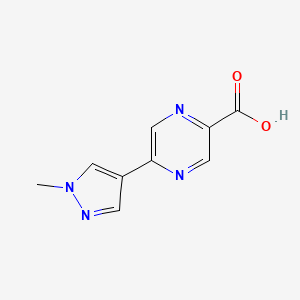
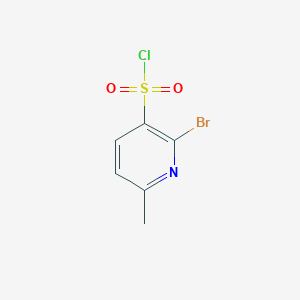

![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)
![6-Oxaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13476297.png)
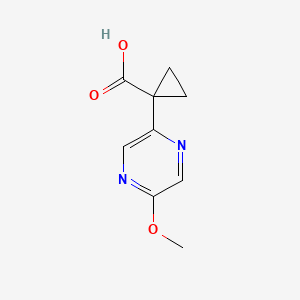
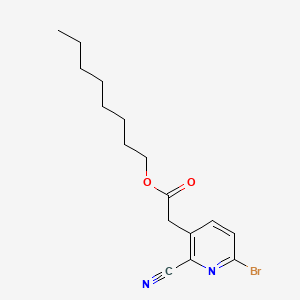
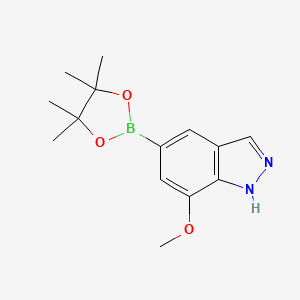
![8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione](/img/structure/B13476311.png)
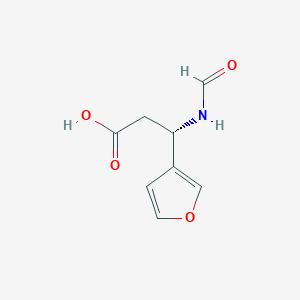
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
